(1,3-Dihydro-2-benzofuran-4-yl)methanesulfonyl chloride
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Overview
Description
(1,3-Dihydro-2-benzofuran-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H9ClO3S. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydro-2-benzofuran-4-yl)methanesulfonyl chloride typically involves the reaction of benzofuran derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dihydro-2-benzofuran-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
(1,3-Dihydro-2-benzofuran-4-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dihydro-2-benzofuran-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . These reactions are often used to modify biological molecules, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride: This compound has a similar structure but with a methyl group at the 1-position and an oxo group at the 3-position.
(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride: This compound differs in the position of the methanesulfonyl chloride group and the saturation of the benzofuran ring.
Uniqueness
(1,3-Dihydro-2-benzofuran-4-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9ClO3S |
---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)6-8-3-1-2-7-4-13-5-9(7)8/h1-3H,4-6H2 |
InChI Key |
VDFLUKGSHBYUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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